molecular formula C12H15N3O2S B6501720 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea CAS No. 1396746-68-1

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea

Cat. No. B6501720
CAS RN: 1396746-68-1
M. Wt: 265.33 g/mol
InChI Key: BUWBXNUAWYSIRO-UHFFFAOYSA-N
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Description

The compound is a urea derivative that contains a pyrrole ring and a thiophene ring. Pyrrole is a five-membered aromatic heterocycle, like thiophene, but with a nitrogen atom instead of sulfur . The pyrrole ring in this compound is substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrole ring and the thiophene ring are both aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

Pyrrole rings can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Many drugs contain pyrrole rings, and they can have a wide range of biological activities .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given the wide range of activities associated with pyrrole-containing compounds, it could be of interest in the development of new drugs .

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-15-6-2-4-9(15)10(16)8-13-12(17)14-11-5-3-7-18-11/h2-7,10,16H,8H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWBXNUAWYSIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea

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